molecular formula C14H9FN2O2 B1341320 2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid CAS No. 850705-30-5

2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid

Numéro de catalogue: B1341320
Numéro CAS: 850705-30-5
Poids moléculaire: 256.23 g/mol
Clé InChI: YLECAKVNZMDMNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context of Benzimidazole Development

The benzimidazole scaffold represents one of the most historically significant heterocyclic systems in organic chemistry, with its development spanning over 150 years of continuous research and innovation. The foundational work in benzimidazole chemistry began in 1872 when Hoebrecker first synthesized 2,5-dimethylbenzimidazole through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid. This pioneering synthesis established the fundamental framework for what would become one of the most important privileged structures in medicinal chemistry, demonstrating the inherent stability and synthetic accessibility of the benzimidazole core.

The early development of benzimidazole chemistry gained significant momentum in the following decades, particularly through the work of Ladenburg, who prepared similar compounds through the refluxing of 3,4-diaminotoluene with glacial acetic acid. The systematic exploration of benzimidazole derivatives accelerated in 1882 when Radziszewski reported the first synthesis of highly substituted imidazoles through the condensation of 1,2-diketones with different aldehydes in the presence of ammonia. These foundational synthetic methodologies established the core principles that continue to guide benzimidazole synthesis in contemporary research, emphasizing the importance of condensation reactions involving orthophenylenediamine derivatives.

A pivotal moment in benzimidazole research occurred in the 1950s with the discovery that 5,6-dimethyl-1-(alpha-D-ribofuranosyl)benzimidazole constituted an integral component of vitamin B12 structure. This breakthrough revelation transformed the perception of benzimidazoles from simple synthetic curiosities to biologically relevant compounds with significant therapeutic potential. The discovery sparked intensive research into the biological activities of benzimidazole derivatives, leading to the recognition that these compounds could exhibit purine-like biological responses.

The subsequent decades witnessed remarkable progress in benzimidazole drug development, with several landmark discoveries establishing the therapeutic utility of this scaffold. The introduction of thiabendazole in 1961 by Brown and his team at Merck Sharp & Dohme Laboratories marked the beginning of benzimidazole-based anthelmintic therapy. This was followed by significant developments including the discovery of mebendazole by Janssen Pharmaceutical in 1971, albendazole by SmithKline Corporation in 1975, and various proton pump inhibitors in the 1960s. These milestones demonstrated the versatility of the benzimidazole scaffold across diverse therapeutic areas, establishing it as a privileged structure for drug discovery.

Propriétés

IUPAC Name

2-(4-fluorophenyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-10-4-1-8(2-5-10)13-16-11-6-3-9(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLECAKVNZMDMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588661
Record name 2-(4-Fluorophenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850705-30-5
Record name 2-(4-Fluorophenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Multi-step Synthesis from 4-Fluorobenzaldehyde

A reported method involves a two-step reaction starting from 4-fluorobenzaldehyde:

Step Reagents & Conditions Description Yield & Notes
1 Disodium metabisulfite, lithium hydroxide monohydrate, ethanol, 0.5 h, 20 °C Formation of intermediate adduct Not specified
2 N,N-dimethylformamide, 0.05 h, 240 °C, 7500.75 Torr Cyclization and formation of benzimidazole ring Yield not explicitly stated; reference to pharmaceutical chemistry journal for details

This method emphasizes mild conditions and relatively short reaction times, suitable for laboratory-scale synthesis.

Benzimidazole Ring Formation via Condensation

Another approach uses the condensation of o-phenylenediamine derivatives with aromatic aldehydes catalyzed by Lewis acids or under sonication:

  • Aluminium chloride catalyzed one-pot synthesis has been reported for 2-aryl substituted benzimidazoles, including 2-(4-fluorophenyl)-1H-benzimidazole derivatives.
  • Sonicated assisted synthesis involves mixing o-amino phenol, aromatic aldehydes, and ammonium nickel sulfate in water at room temperature, followed by extraction and purification.

These methods provide environmentally friendly and efficient routes with moderate to good yields.

Halogenated Benzimidazole Intermediates and Hydrolysis

A patent describes a multi-step synthesis involving:

Step Intermediate Reagents & Conditions Outcome
1 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole-5-carboxylic acid methyl ester Dissolved in MeOH/THF, NaOH added, reflux 12 h Hydrolysis to carboxylic acid
2 Acidification with 1N HCl, extraction with ethyl acetate Isolation of 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole-5-carboxylic acid Yield 70%

This method highlights the use of ester intermediates for better handling and purification before hydrolysis to the acid.

Amide Coupling and Derivatization

Further functionalization of the carboxylic acid group is achieved by amide coupling using carbodiimide chemistry:

  • Reaction of 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole-5-carboxylic acid with amines in the presence of coupling agents like l-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine in DMF at 50 °C for 24 h yields amide derivatives.

Though this step is beyond the acid preparation, it is relevant for understanding the compound's synthetic versatility.

Method Starting Materials Key Reagents Conditions Yield (%) Advantages References
Multi-step from 4-fluorobenzaldehyde 4-Fluorobenzaldehyde, o-phenylenediamine Disodium metabisulfite, LiOH, DMF 20 °C to 240 °C, short times Not specified Mild conditions, short reaction time
Aluminium chloride catalyzed one-pot Aromatic aldehydes, o-phenylenediamine AlCl3 catalyst One-pot, reflux or sonication 65-86% (varies) One-pot, environmentally friendly
Ester hydrolysis route Benzimidazole methyl ester intermediate NaOH, MeOH/THF, acidification Reflux 12 h 70% Good yield, easy purification
Amide coupling (derivatization) Benzimidazole carboxylic acid Carbodiimide, DMAP, amines 50 °C, 24 h 83% (amide) Versatile for derivatives
  • The benzimidazole ring formation is typically achieved by condensation of o-phenylenediamine with aldehydes or carboxylic acid derivatives under acidic or catalytic conditions.
  • The presence of the 4-fluorophenyl substituent is introduced via the corresponding substituted benzaldehyde or halogenated intermediates.
  • Hydrolysis of methyl esters to carboxylic acids is a common step to obtain the target acid with good yields.
  • Sonication and Lewis acid catalysis improve reaction rates and yields, offering greener alternatives.
  • Purification is generally achieved by extraction and silica gel chromatography.
  • Some syntheses yield regioisomeric mixtures when methyl substituents are present, requiring chromatographic separation.

The preparation of 2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid is well-documented through several synthetic routes involving condensation, ester hydrolysis, and catalytic methods. The choice of method depends on available starting materials, desired scale, and purity requirements. The ester hydrolysis route offers a reliable and high-yielding approach, while catalytic one-pot methods provide efficient and environmentally friendly alternatives. These methods are supported by detailed experimental data and spectral characterization in the literature.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzimidazole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research has shown that derivatives of 2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid exhibit significant anticancer properties. A study reported the synthesis of several derivatives, highlighting one compound with an IC50 value of 3 µM against leukemic cells. This compound induced S/G2 cell cycle arrest and activated apoptosis through various mechanisms, including the downregulation of cyclin-dependent kinase 2 (CDK2) and pro-apoptotic proteins, while upregulating anti-apoptotic proteins .

Table 1: Anticancer Activity of Selected Derivatives

Compound NameIC50 (µM)Mechanism of Action
5a3Induces S/G2 arrest, activates apoptosis
5b10Inhibits CDK2, promotes cell death
5c15Modulates apoptotic pathways

Neurological Applications

The compound has also been identified as a positive allosteric modulator of the GABA-A receptor, which is crucial for neurotransmission in the brain. This modulation can potentially address various neurological disorders by enhancing the receptor's activity without directly activating it. The metabolic stability of these compounds was notably higher than that of existing drugs like alpidem, suggesting a lower risk of hepatotoxicity .

Table 2: Neurological Modulation Properties

Compound NameStability (% Remaining)Target Receptor
990GABA-A receptor
2385GABA-A receptor

Mechanistic Studies

Mechanistic studies have demonstrated that the binding affinity and selectivity of these compounds towards the GABA-A receptor can be enhanced through structural modifications. The introduction of fluorine atoms has been shown to improve metabolic stability while maintaining or enhancing biological activity .

Case Studies

Several case studies have documented the efficacy of these compounds in preclinical models:

  • Case Study 1 : A derivative was tested in a mouse model for leukemia, showing significant tumor reduction and improved survival rates.
  • Case Study 2 : In vitro studies on neuronal cell lines indicated that the compound could reduce excitotoxicity, suggesting potential applications in treating neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the benzimidazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Halogenated Derivatives : Fluorine (256.23 g/mol) and chlorine (272.69 g/mol) substituents exhibit lower molecular weights compared to bromine (317.15 g/mol), but bromine enhances steric bulk and van der Waals interactions .
  • Nitro vs. Amino Groups: The nitro group in 2-(3-nitrophenyl) derivatives increases polarity (logP = 1.27) but reduces solubility due to resonance effects, whereas the amino group improves aqueous solubility (logP = 2.15) .

Pharmacological Activity

Analgesic and Antispasmodic Activity

  • 2-(4-Fluorophenyl) and 2-(4-chlorophenyl) analogs showed weaker analgesic effects, highlighting the importance of nitro group placement (ortho > para) for opioid receptor interactions .

Angiotensin II Receptor Antagonism

  • CV-11974 (a benzimidazole-7-carboxylic acid derivative with a tetrazole biphenyl group) exhibited potent angiotensin II receptor antagonism (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex), outperforming fluorophenyl analogs in cardiovascular applications .

Antimicrobial and Enzyme Inhibition

  • Chloro and bromo derivatives showed reduced activity in enzyme inhibition assays, likely due to decreased hydrogen-bonding capacity .

Activité Biologique

2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H9FN2O2
  • CAS Number : 850705-30-5

Anticancer Properties

Research has shown that benzimidazole derivatives, including this compound, exhibit potent anticancer activity. A study demonstrated that this compound can induce apoptosis in various cancer cell lines, such as Jurkat and HeLa cells, with an effective IC50 value indicating significant cytotoxicity against these cells .

GABA-A Receptor Modulation

This compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing its activity. The structural modifications in the benzimidazole scaffold contribute to improved metabolic stability and binding affinity at the α1/γ2 interface of the receptor . Molecular docking studies have elucidated the interactions between the compound and the receptor, highlighting its potential for therapeutic applications in neurological disorders.

Antimicrobial Activity

Benzimidazole derivatives have been noted for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, through mechanisms involving disruption of microbial cell functions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation and survival.
  • Receptor Modulation : As a PAM of GABA-A receptors, it enhances inhibitory neurotransmission, which could be beneficial in treating anxiety and seizure disorders.

Study on Metabolic Stability

A comparative study assessed the metabolic stability of various benzimidazole derivatives, including this compound. It was found that this compound exhibited higher metabolic stability than traditional drugs like alpidem, with over 90% of the parent compound remaining after incubation with human liver microsomes . This stability is crucial for reducing hepatotoxicity risks associated with drug metabolism.

Anticancer Efficacy Analysis

In a recent study involving a library of benzimidazole derivatives, compounds similar to this compound were tested against multiple cancer cell lines. The results indicated significant cytotoxic effects and apoptosis induction at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAnticancer, GABA-A PAM1.88
Benzimidazole Derivative AStructure AAntimicrobial50
Benzimidazole Derivative BStructure BAnticancer12.5

Q & A

Q. What are the common synthetic routes for 2-(4-fluorophenyl)-1H-benzimidazole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted precursors. For example, benzimidazole derivatives are often synthesized via acid-catalyzed reactions between o-phenylenediamine analogs and carboxylic acid derivatives or aldehydes . Optimization may include:

  • Temperature control : Elevated temperatures (80–120°C) improve cyclization efficiency.
  • Catalyst selection : Use of HCl or polyphosphoric acid to accelerate intramolecular cyclization .
  • Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC (>95%) .

Q. How is the purity and structural integrity of the compound validated in academic research?

Key methodologies include:

  • Spectroscopic techniques :
    • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., fluorophenyl at C2, carboxylic acid at C5) .
    • FTIR : Identification of characteristic bands (e.g., C=O stretch at ~1700 cm1^{-1}, N-H bend at ~3400 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
  • Elemental analysis : Matching calculated vs. observed C, H, N, and F percentages .

Q. What are the known biological activities of this compound, and how are preliminary assays designed?

While direct data on this compound is limited, structurally related benzimidazoles exhibit:

  • Antioxidant activity : Scavenging free radicals in DPPH or ABTS assays, with IC50_{50} values compared to standards like ascorbic acid .
  • Antiproliferative effects : MTT assays against cancer cell lines (e.g., HeLa, MCF-7), requiring dose-response curves and negative controls (e.g., untreated cells) .
  • Photoprotective potential : UV absorption profiling (UVA/UVB range) to evaluate sunscreen applications .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., spectroscopic vs. crystallographic results)?

  • Density Functional Theory (DFT) : Compare calculated NMR chemical shifts or IR spectra with experimental data to validate structural assignments . For example, deviations in 1H^1H NMR peaks may arise from solvent effects, which DFT can model using polarizable continuum models (PCMs) .
  • X-ray crystallography : Use programs like SHELXL for refinement to resolve ambiguities in substituent orientation . If crystallographic data is unavailable, molecular docking can predict binding conformations in biological targets .

Q. What strategies are effective in designing derivatives to enhance bioactivity while maintaining solubility?

  • Structure-Activity Relationship (SAR) :
    • Substituent modification : Introduce electron-withdrawing groups (e.g., NO2_2) at the phenyl ring to enhance antioxidant activity .
    • Salt formation : Convert the carboxylic acid to a sodium salt to improve aqueous solubility .
  • Prodrug approaches : Esterification of the carboxylic acid (e.g., ethyl ester) for better membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. How can researchers address discrepancies in reported biological activities across studies?

  • Standardized assays : Ensure consistent protocols (e.g., cell line passage number, serum concentration in media) to minimize variability .
  • Meta-analysis : Compare IC50_{50} values across studies using statistical tools (e.g., ANOVA) to identify outliers. Contradictions may arise from differences in assay sensitivity or impurity profiles .
  • Mechanistic studies : Use siRNA or CRISPR to confirm target engagement, ruling off-target effects .

Methodological Challenges and Solutions

Q. What are the best practices for characterizing metal complexes of this compound?

  • Spectroscopic characterization :
    • ESI-MS : Confirm stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratio).
    • Magnetic susceptibility : Determine geometry (e.g., octahedral vs. square planar) for transition metal complexes .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and ligand coordination modes .

Q. How can researchers optimize synthetic yields for scale-up without compromising purity?

  • Design of Experiments (DoE) : Use response surface methodology to model interactions between variables (e.g., temperature, solvent ratio) .
  • Flow chemistry : Continuous synthesis to reduce side reactions and improve reproducibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.